

A Comparative Purity Analysis of 3-Amino-2chlorobenzylamine from Various Suppliers

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Compound of Interest

Compound Name: 3-Amino-2-chlorobenzylamine

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For researchers and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comparative analysis of the purity of **3-Amino-2-chlorobenzylamine** sourced from three different suppliers, herein designated as Supplier A, Supplier B, and Supplier C. The comparison is based on data obtained from Certificates of Analysis (CoA) and in-house analytical testing.

Data Presentation

The purity of **3-Amino-2-chlorobenzylamine** from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.



Parameter	Supplier A	Supplier B	Supplier C
Stated Purity (CoA)	>98% (HPLC)	>99% (GC)	>98.5% (HPLC)
In-House Purity (HPLC)	98.2%	99.1%	98.7%
In-House Purity (GC)	98.5%	99.3%	98.9%
¹H NMR	Consistent with structure	Consistent with structure	Consistent with structure
Major Impurity 1	0.8% (Unidentified)	0.4% (Isomer)	0.6% (Starting Material)
Major Impurity 2	0.5% (Solvent Residue)	0.2% (Unidentified)	0.3% (Dimer)
Water Content (Karl Fischer)	0.2%	0.1%	0.3%
Appearance	Off-white solid	White crystalline solid	Light yellow powder

Note: The data presented for the three suppliers is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments performed for this comparative analysis are provided below.

- 1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.



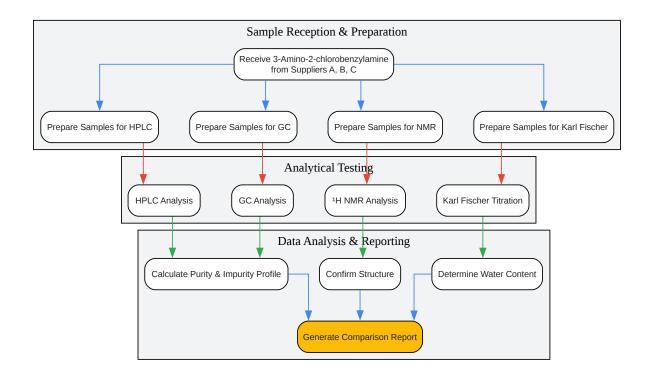
- Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Samples were prepared by dissolving 1 mg of **3-Amino-2-chlorobenzylamine** in 1 mL of a 50:50 mixture of water and acetonitrile.
- 2. Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
- Instrumentation: Agilent 8890 GC System with a Flame Ionization Detector (FID).
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 μm.
- Inlet Temperature: 250°C.
- Detector Temperature: 300°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Injection Mode: Split (20:1).
- Injection Volume: 1 μL.
- Sample Preparation: Samples were prepared by dissolving 5 mg of 3-Amino-2chlorobenzylamine in 1 mL of Dichloromethane.
- 3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
- Instrumentation: Bruker Avance III HD 400 MHz spectrometer.



- Solvent: Deuterated Chloroform (CDCl3).
- Concentration: Approximately 10 mg/mL.
- Parameters: 16 scans, 1.0 second relaxation delay.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of **3-Amino-2-chlorobenzylamine**.



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Caption: Workflow for the purity analysis of 3-Amino-2-chlorobenzylamine.



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